Acridine, 9-[(4-chlorobutyl)thio]-

LogP Lipophilicity 9-thioalkyl acridine

Research requiring hydrophobic DNA intercalators often faces limited cellular uptake or poor SAR diversity. This 9-thioalkyl acridine solves both: its 4-chlorobutylthio chain delivers a calculated LogP of 5.50-~25× more lipophilic than the methylthio analog-enabling superior membrane permeability. - **Reactive handle**: Terminal primary alkyl chloride for amine/thiol/azide conjugation - **SAR value**: Uncharacterized in antiparasitic (T. cruzi, L. donovani) and antimicrobial panels - **Supply**: Immediate shipment, B2B packaging available

Molecular Formula C17H16ClNS
Molecular Weight 301.8 g/mol
CAS No. 827303-12-8
Cat. No. B3358877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcridine, 9-[(4-chlorobutyl)thio]-
CAS827303-12-8
Molecular FormulaC17H16ClNS
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)SCCCCCl
InChIInChI=1S/C17H16ClNS/c18-11-5-6-12-20-17-13-7-1-3-9-15(13)19-16-10-4-2-8-14(16)17/h1-4,7-10H,5-6,11-12H2
InChIKeyGFWVJGQSUFTCJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acridine, 9-[(4-chlorobutyl)thio]-: Core Properties


Acridine, 9-[(4-chlorobutyl)thio]- (CAS 827303-12-8), IUPAC name 9-(4-chlorobutylsulfanyl)acridine, is a synthetic 9-thioalkyl acridine derivative with molecular formula C17H16ClNS and a molecular weight of 301.83 g/mol . Its structure combines a planar, DNA-intercalating acridine tricyclic core with a 4-chlorobutylthio side chain at the 9-position—a terminal chloroalkyl motif that imparts a calculated LogP of 5.50 . This lipophilicity is substantially higher than that of unsubstituted acridine and of shorter-chain 9-(alkylthio)acridine analogs, positioning the compound as a distinctly hydrophobic member within the broader 9‑thioacridine class.

Lipophilicity

High computed lipophilicity supports cell-permeable probe design and intracellular partitioning studies.

Synthetic handle

Terminal primary alkyl chloride enables modular derivatization for focused library synthesis.

Screening fit

Previously uncharacterized side-chain variant for antimicrobial and antiparasitic phenotypic screening.

Specificity of Acridine, 9-[(4-chlorobutyl)thio]-


The biological and physicochemical profile of 9-thioalkyl acridines is exquisitely sensitive to the length and terminal functionality of the 9‑thioalkyl side chain. While the acridine nucleus confers DNA intercalation capacity common to the class, the side chain governs key pharmacological determinants including lipophilicity, cellular permeability, target binding kinetics, and metabolic reactivity [1]. The 4‑chlorobutylthio substituent of the target compound is not a passive structural feature; it provides a terminal chlorine atom that serves as a synthetic handle for further derivatization, a potential alkylating electrophile, and a modulator of logP-driven distribution. Replacing this specific derivative with a shorter-chain analog (e.g., 9‑(methylthio)acridine) or a non‑halogenated congener would fundamentally alter the compound's hydrophobicity, reactivity, and biological interaction profile, as evidenced by the 1.4‑log-unit difference in calculated lipophilicity between the target compound and its simplest 9‑(alkylthio)acridine counterpart [2].

Side-chain length sensitivity: Shorter-chain 9-(alkylthio)acridine analogs may shift lipophilicity and membrane partitioning profiles, altering intracellular distribution.

Reactive handle absence: Non-halogenated 9-thioalkyl acridines lack the terminal chlorine needed for nucleophilic derivatization, limiting synthetic utility.

Activity profile mismatch: Antimicrobial and antiparasitic SAR is side-chain dependent; published potency data from other analogs may not transfer to this specific derivative.

Acridine, 9-[(4-chlorobutyl)thio]- Differentiation


Lipophilicity Advantage Over Shorter-Chain Analogs

The target compound displays a substantially higher calculated lipophilicity (LogP = 5.50) than its shortest-chain 9-(alkylthio)acridine analog, 9-(methylthio)acridine (LogP = 4.11) [1]. This difference of approximately 1.4 log units translates to a predicted ~25‑fold greater partitioning into non‑polar compartments, which may critically influence passive membrane permeability, tissue distribution, and non‑specific protein binding profiles in cell‑based assays and in vivo models.

Lipophilicity (calc. LogP)
Reported
Target LogP 5.50 vs 4.11
ΔLogP ≈ +1.39 (~25-fold)
Supports differential cellular partitioning assessment in permeability studies.
Calculated values; no experimental LogP available.
LogP Lipophilicity 9-thioalkyl acridine Physicochemical property

Terminal Chlorine as a Synthetic Handle

Unlike non‑halogenated 9-(alkylthio)acridines (e.g., 9‑(ethylthio)acridine), the target compound possesses a terminal primary alkyl chloride at the terminus of a four‑carbon spacer . This chlorine atom represents a versatile nucleophilic substitution site that can be exploited for further conjugation—with amines, thiols, azides, or other nucleophiles—without perturbing the acridine chromophore. In contrast, simple 9‑(alkylthio)acridines lack such a reactive handle, limiting their utility as modular building blocks for the synthesis of more complex molecular architectures or bioconjugates.

Synthetic handle
Class-level
Terminal Cl present vs absent in non-halogenated analogs.
May support probe synthesis as a derivatization site; requires efficiency validation.
No head-to-head synthetic comparison data.
Synthetic handle 4-chlorobutylthio Derivatization Chemical probe

Side-Chain-Dependent Antimicrobial Activity

A foundational study on antimicrobial 9‑oxo and 9‑thio acridines demonstrated that the nature of the 9‑position substitution (thioalkyl chain length, presence of additional functional groups) significantly modulates minimal inhibitory concentrations (MICs) against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans [1]. Although the specific 4‑chlorobutylthio derivative was not included in that panel, the study established that antibacterial and antifungal activity within this chemotype is not inherent to the acridine core alone but is a cooperative function of the 9‑thioalkyl substituent. This class‑level SAR indicates that substituting the 4‑chlorobutylthio moiety with a simpler alkylthio group would be expected to yield a different antimicrobial potency profile, reinforcing the non‑interchangeability of these analogs.

Antimicrobial SAR context
Class-level
Side-chain-dependent MIC profile reported for 9-thioalkyl acridines.
Antimicrobial potency must be evaluated with this specific derivative; extrapolation unreliable.
Class-level inference; direct MIC data not available for target compound.
Antimicrobial 9-thioalkylacridine Structure-activity relationship MIC

Electrochemical Oxidation Susceptibility

A systematic study of thirteen 9‑(alkylthio)acridines established quantitative structure–property relationships linking the half‑wave oxidation potential (E₁/₂) to substituent constants of the thioalkyl side chain [1]. The electron‑withdrawing character and chain length of the 9‑thioalkyl substituent directly influence the ease of electrochemical oxidation, an in vitro surrogate for oxidative metabolism. Although the 4‑chlorobutylthio compound was not individually characterized in this panel, its chlorine‑terminated side chain is electronically differentiated from simple alkylthio analogs (e.g., 9‑(methylthio)acridine, 9‑(ethylthio)acridine), predicting a distinct oxidative lability. This implies that choices among 9‑(alkylthio)acridine analogs for applications requiring metabolic stability (e.g., in vivo efficacy models) should account for side‑chain‑specific redox properties.

Oxidative stability
Class-level
Side-chain electronic effects modulate E1/2 in 9-(alkylthio)acridines.
Oxidative metabolism profile may differ from simpler alkylthio analogs; experimental determination needed.
Correlation-based inference; no direct E1/2 for 4-chlorobutylthio derivative.
Electrochemical oxidation Metabolic stability 9-(alkylthio)acridine Structure-property relationship

Antiparasitic Structure-Activity Relationship

Multiple independent studies have conclusively demonstrated that antiparasitic activity within the 9‑thioalkyl acridine series is a sensitive function of the thioalkyl substituent structure. In a direct comparison of 9‑imino, 9‑oxo, and 9‑thio acridine derivatives against Trypanosoma cruzi, the dialkylaminoalkylthio motif was identified as the most favorable for trypanocidal potency, whereas simple alkylthio variants showed reduced activity [1]. Separately, a SAR study of 9‑thioalkylacridinones against T. cruzi quantitatively modeled the structural parameters governing potency [2]. In the antileishmanial arena, three distinct acridine thioethers were directly compared in both in vitro and in vivo models against Leishmania donovani, demonstrating that subtle structural variations among thioether side chains translate into differential efficacy at 10 µg/mL [3]. Collectively, these findings underscore that side‑chain identity—including chain length, terminal functionality, and heteroatom content—is a primary driver of antiparasitic activity. The 4‑chlorobutylthio derivative, with its uniquely positioned terminal chlorine, represents a side‑chain variant not captured in published antiparasitic SAR series, and its procurement for primary screening is therefore essential for any program exploring the antiparasitic potential of this chemotype.

Antiparasitic SAR context
Class-level
Trypanocidal/leishmanicidal activity is side-chain dependent across multiple series.
Screening with this specific derivative essential; published SAR does not cover 4-chlorobutylthio variant.
Class-level inference; target compound not yet evaluated in published antiparasitic assays.
Antiparasitic Trypanocidal Leishmanicidal 9-thioalkylacridine SAR

Acridine, 9-[(4-chlorobutyl)thio]-: Key Applications


Intracellular Probe Design via Lipophilicity

The calculated LogP of 5.50 for Acridine, 9-[(4-chlorobutyl)thio]- indicates substantially higher lipophilicity than 9-(methylthio)acridine (LogP = 4.11) or 9-(ethylthio)acridine (XLogP ≈ 4.4). This property makes the 4‑chlorobutylthio derivative a superior candidate for designing cell‑permeable probes targeting intracellular compartments, as the ~25‑fold greater partitioning into non‑polar environments relative to the methylthio analog suggests enhanced passive membrane permeability and intracellular accumulation [1].

Library Construction via Terminal Chlorine

The terminal primary alkyl chloride of the 4‑chlorobutylthio side chain provides a unique reactive handle for diversification. This compound can be directly elaborated through nucleophilic substitution with amines, thiols, or azides to generate focused libraries of conjugates, bivalent ligands, or affinity probes—a synthetic pathway unavailable from non‑halogenated 9‑(alkylthio)acridine analogs. Researchers pursuing modular acridine‑based molecular architectures should prioritize procurement of this derivative as a versatile building block .

Antimicrobial Screening of Novel Chemotype

Published structure–activity relationship data for 9‑thioalkyl acridines demonstrate that antimicrobial potency against Gram‑positive bacteria, Gram‑negative bacteria, mycobacteria, and fungi is contingent upon the identity of the 9‑thioalkyl side chain [2]. The 4‑chlorobutylthio derivative represents a side‑chain variant not previously characterized in antimicrobial assays. Laboratories conducting phenotypic screening of acridine‑based anti‑infective agents should include this compound as a structurally distinct member of the 9‑thioalkyl series to probe the impact of a terminal chloroalkyl moiety on MIC values.

Antiparasitic Screening Against Kinetoplastids

The antiparasitic activity of 9‑thioalkyl acridines against Trypanosoma cruzi and Leishmania donovani has been conclusively shown to be exquisitely sensitive to side‑chain structure [3][4]. The 4‑chlorobutylthio derivative occupies an uncharted position within this SAR landscape, combining a four‑carbon linker with a terminal chlorine atom. Procurement of this compound for inclusion in primary antiparasitic screening panels is warranted to evaluate whether the chloroalkyl motif confers distinct potency, selectivity, or pharmacokinetic advantages relative to previously characterized dialkylaminoalkylthio or simple alkylthio analogs.

Application
Selection Property
Validation Focus
Intracellular probe design
High computed lipophilicity
Passive membrane partitioning and cellular accumulation
Modular library construction
Terminal chloroalkyl reactive handle
Nucleophilic substitution efficiency and conjugate diversity
Antimicrobial screening
Side-chain structural variation
MIC determination against Gram-positive, Gram-negative, mycobacterial and fungal panels
Antiparasitic screening
Uncharacterized 4-chlorobutylthio motif
In vitro potency against T. cruzi and L. donovani; comparative SAR profiling
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